3-[(Tert-butyldimethylsilyl)oxy]piperidine
Description
3-[(Tert-Butyldimethylsilyl)oxy]piperidine (Molecular Formula: C₁₁H₂₅NOSi) is a piperidine derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 3-position. The TBS group acts as a robust protecting group for hydroxyl moieties, enhancing stability during synthetic procedures. Its structure (SMILES: CC(C)(C)[Si](C)(C)OC1CCCNC1) includes a six-membered piperidine ring with the bulky TBS group influencing steric and electronic properties . Key applications include its use as an intermediate in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
tert-butyl-dimethyl-piperidin-3-yloxysilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25NOSi/c1-11(2,3)14(4,5)13-10-7-6-8-12-9-10/h10,12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNBNPBGKCEBMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCCNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25NOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154544-53-3 | |
| Record name | 3-[(tert-butyldimethylsilyl)oxy]piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]piperidine typically involves the protection of a hydroxyl group on a piperidine derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) to prevent hydrolysis of the silyl ether.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The TBDMS group is stable under mild oxidative conditions, but strong oxidizing agents can cleave the silyl ether bond.
Reduction: The compound is generally stable under reducing conditions, making it useful in multi-step synthesis where reduction steps are involved.
Substitution: The TBDMS group can be selectively removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF), to regenerate the free hydroxyl group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chromic acid or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Tetrabutylammonium fluoride (TBAF) in THF.
Major Products:
Oxidation: Cleavage of the silyl ether bond to form the corresponding alcohol.
Reduction: The compound remains largely unchanged.
Substitution: Removal of the TBDMS group to yield the free hydroxyl derivative.
Scientific Research Applications
Chemistry: 3-[(Tert-butyldimethylsilyl)oxy]piperidine is used as an intermediate in organic synthesis, particularly in the protection and deprotection of hydroxyl groups. This allows for selective reactions to occur on other parts of the molecule without interference from the hydroxyl group.
Biology: In biological research, this compound can be used to study the effects of protecting groups on the activity and stability of biologically active molecules. It is also used in the synthesis of complex natural products and pharmaceuticals.
Medicine: The compound is valuable in medicinal chemistry for the synthesis of drug candidates. Protecting groups like TBDMS are crucial in the multi-step synthesis of complex molecules, allowing for the selective modification of functional groups.
Industry: In the chemical industry, this compound is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it a useful building block in various chemical processes.
Mechanism of Action
The primary function of 3-[(Tert-butyldimethylsilyl)oxy]piperidine is to act as a protecting group for hydroxyl functionalities. The TBDMS group is introduced to prevent unwanted reactions at the hydroxyl site during synthetic procedures. The mechanism involves the formation of a stable silyl ether bond, which can be selectively cleaved under specific conditions (e.g., treatment with fluoride ions).
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Table 1: Structural Features of Selected Analogs
Key Observations:
- Ring Size Effects : Azetidine derivatives (e.g., ) exhibit higher ring strain compared to piperidine, influencing reactivity and conformational flexibility.
- Substituent Impact : Fluorophenyl () and trifluoropropyl () groups enhance electron-withdrawing effects, altering electronic density on the core ring.
- Protecting Group Utility : The TBS group demonstrates consistent acid stability (e.g., survives NaOH reflux in ) but is cleaved under acidic conditions (e.g., HCl/MeOH in ).
Key Observations:
Physicochemical and Spectral Properties
- Solubility : TBS-containing piperidines (e.g., ) are highly lipophilic, whereas azetidine analogs () show moderate solubility in polar solvents due to smaller ring size.
- NMR Signatures :
- Collision Cross-Section (CCS) : Unique CCS data for 3-[(TBS-oxy)]piperidine aids in structural characterization via ion mobility spectrometry .
Biological Activity
Overview
3-[(Tert-butyldimethylsilyl)oxy]piperidine is a chemical compound characterized by a piperidine ring with a tert-butyldimethylsilyl (TBDMS) group. This compound is primarily utilized in organic synthesis as a protecting group for hydroxyl functionalities, enhancing the stability and reactivity of various biological molecules. Its unique structure allows it to play significant roles in medicinal chemistry and biological research.
The biological activity of this compound is largely attributed to its function as a silyl ether. The TBDMS group provides protection to sensitive hydroxyl groups, facilitating selective reactions in multi-step synthesis processes. The mechanism can be summarized as follows:
- Formation of Silyl Ether Bonds : The TBDMS group forms stable silyl ether bonds that shield hydroxyl groups from unwanted reactions.
- Controlled Chemical Transformations : This protection allows for targeted modifications on other parts of the molecule, enhancing the synthesis of complex pharmaceuticals.
Pharmacokinetics and Biochemical Pathways
As a lipophilic compound, this compound is expected to exhibit favorable absorption and distribution characteristics within biological systems. The pharmacokinetic profile suggests that its lipophilicity may influence its interaction with cellular membranes, potentially affecting its bioavailability and metabolic pathways.
Synthesis of Pharmaceuticals
The compound is integral in the synthesis of various drug candidates, particularly those requiring the protection of hydroxyl groups during complex synthetic routes. Its application extends to:
- Anticancer Agents : It serves as an intermediate in synthesizing compounds with potential anticancer activities.
- Anti-inflammatory Drugs : The compound has been explored for its role in developing drugs targeting inflammatory pathways.
Case Studies
- Janus Kinase Inhibitors : Research has identified piperidine derivatives similar to this compound as effective inhibitors of Janus Kinase 3 (JAK3). These compounds show promise in treating autoimmune diseases such as rheumatoid arthritis and lupus .
- Pharmaceutical Development : A study demonstrated the utility of TBDMS-protected piperidines in synthesizing complex natural products, showcasing their importance in medicinal chemistry .
Comparative Analysis
To understand the distinctiveness of this compound, it is useful to compare it with other TBDMS-protected compounds:
| Compound Name | Structural Feature | Application Area |
|---|---|---|
| 3-[(Tert-butyldimethylsilyl)oxy]propanol | Propanol backbone | Organic synthesis |
| 3-[(Tert-butyldimethylsilyl)oxy]phenylboronic acid | Phenyl ring and boronic acid functionality | Suzuki coupling reactions |
| 3-[(Tert-butyldimethylsilyl)oxy]propionaldehyde | Aldehyde group | Organic synthesis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
